5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a carboxylic acid group attached to a triazole ring
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, converting hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibition mechanism . The compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of hypoxanthine and xanthine .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine catabolism pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in the production of uric acid, a substance that can cause gout and kidney stones when present in high concentrations .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uric acid production . By inhibiting xanthine oxidase, the compound prevents the formation of uric acid from xanthine and hypoxanthine . This can help to lower uric acid levels in the body, potentially alleviating conditions associated with hyperuricemia, such as gout and kidney stones .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid are largely attributed to its triazole core. Triazole compounds are known to interact with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits good thermal stability , suggesting that it may remain stable over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated triazoles.
Scientific Research Applications
5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- 5-Amino-1-phenyltriazole-4-carboxylic acid
- 5-Amino-1-(4-methylphenyl)triazole-4-carboxylic acid
Uniqueness
5-Amino-1-(3-methylphenyl)triazole-4-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other triazole derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
5-amino-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-2-4-7(5-6)14-9(11)8(10(15)16)12-13-14/h2-5H,11H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCTUHKZWHZJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1091575-78-8 |
Source
|
Record name | 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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